molecular formula C14H10O2S B1586009 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 59743-84-9

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Cat. No.: B1586009
CAS No.: 59743-84-9
M. Wt: 242.29 g/mol
InChI Key: ZSGIVIUNURDDJL-UHFFFAOYSA-N
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Description

Chemical Identity:
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS: 59743-84-9) is a polycyclic aromatic heterocyclic compound with the molecular formula C₁₄H₁₀O₂S and molecular weight 242.30 g/mol . Its structure comprises a benzo-fused cycloheptathiophene core substituted with a methoxy group at position 10 and a ketone at position 4 .

Properties

IUPAC Name

8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c1-16-12-8-9-4-2-3-5-10(9)13(15)11-6-7-17-14(11)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGIVIUNURDDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=O)C3=C1SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385030
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59743-84-9
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59743-84-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 10-methoxy
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Preparation Methods

Methoxylation Step

  • Starting Material: 9,10-Dibromo-9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (20 g).
  • Solvent: Methanol (400 cm³).
  • Conditions: The suspension is refluxed for 5 hours.
  • Outcome: Formation of 9-bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
  • Physical Data: Melting point 103–106 °C.

This step involves nucleophilic substitution where methanol replaces one bromine atom with a methoxy group at the 10-position of the molecule.

Dehalogenation and Cyclization Step

  • Starting Material: 9-bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (17.5 g).
  • Reagents: Potassium hydroxide (9 g).
  • Solvent: Methanol (400 cm³).
  • Conditions: The solution is refluxed for 6 hours.
  • Workup: After reflux, the solution is cooled to 0–5 °C, precipitating the product.
  • Purification: The precipitate is filtered and recrystallized from methanol.
  • Product: Pure 10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one.
  • Physical Data: Melting point 164–166 °C.
  • Analytical Confirmation: Microanalysis consistent with C14H10O2S; structure confirmed by NMR and MS spectra.

This step removes the remaining bromine atom and promotes ring closure to form the fully conjugated heterocyclic system with the methoxy substituent.

Reaction Conditions Summary Table

Step Starting Material Reagents/Conditions Time (hours) Temperature Product Melting Point (°C) Notes
1 9,10-Dibromo-9,10-dihydro-4H-benzocyclohepta[1,2-b]thiophen-4-one (20 g) Methanol (400 cm³), reflux 5 Reflux (~65 °C) 9-Bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one 103–106 Methoxylation via nucleophilic substitution
2 9-Bromo-9,10-dihydro-10-methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one (17.5 g) KOH (9 g), methanol (400 cm³), reflux 6 Reflux (~65 °C) 10-Methoxy-4H-benzocyclohepta[1,2-b]thiophen-4-one 164–166 Dehalogenation and cyclization; purification by recrystallization

Analytical and Structural Confirmation

These analyses confirm the successful synthesis and purity of the compound.

Additional Notes on Preparation

  • The methoxy substitution is critical for modulating the compound’s chemical reactivity and solubility.
  • Refluxing times and temperatures are optimized to maximize yield and purity.
  • The use of potassium hydroxide in methanol facilitates both dehalogenation and cyclization in a single step.
  • Recrystallization from methanol is effective for purification, yielding crystals with a sharp melting point indicative of high purity.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one typically involves several organic reactions including bromination and methoxylation. A common synthetic route includes the reaction of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one with potassium hydroxide in methanol under reflux conditions for several hours. This method yields a crystalline product that can be purified through recrystallization from methanol .

Chemistry

In the field of chemistry, this compound serves as a reference standard and an intermediate in organic synthesis. Its unique structure allows it to undergo various chemical reactions including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can yield thiol or thioether derivatives.
  • Substitution: Electrophilic and nucleophilic substitution can occur at the methoxy or thiophene ring positions .

Biology

Recent research highlights the biological activities of this compound:

  • Antimicrobial Properties: Studies indicate that derivatives exhibit effectiveness against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating resistant infections .
  • Anti-inflammatory Effects: The compound has been found to modulate inflammatory pathways by interacting with specific enzymes and receptors. The presence of the methoxy group is believed to enhance its biological activity by improving binding affinity to target sites .

Medical Applications

The medicinal implications of this compound are notable:

  • Therapeutic Potential: Investigated for its role in developing new drugs targeting various diseases due to its promising biological activities. Its unique structural features may facilitate interactions with molecular targets involved in disease pathways .

Industrial Applications

In industry, this compound is utilized in:

  • Pharmaceutical Synthesis: Employed in the production of pharmaceuticals and fine chemicals due to its structural versatility.
  • Reference Standards: Used as a high-quality reference standard for pharmaceutical testing .

Mechanism of Action

The mechanism of action of 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The methoxy and thiophene groups may play a role in binding to specific sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Physical Properties :

  • Appearance : Light yellow crystalline powder .
  • Melting Point : 164–166°C (synthesized via dehydrohalogenation reactions) .
  • Boiling Point : 436.4°C at 760 mmHg .
  • Density : 1.32 g/cm³ .

Synthesis: The compound is synthesized via a multi-step process involving bromination and dehydrohalogenation of precursors like 9-bromo-9,10-dihydro-10-methoxy derivatives. For example, potassium hydroxide-mediated elimination of HBr from 9-bromo-10-methoxy intermediates in methanol yields the final product .

Applications :
Primarily used as a pharmaceutical intermediate for antihistamines and antiasthmatics, such as ketotifen and its derivatives .

Comparison with Similar Compounds

Below is a detailed comparison of 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues and Derivatives

Table 1: Key Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 59743-84-9 C₁₄H₁₀O₂S 242.30 10-OCH₃, 4-ketone
9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one 1622-55-5 C₁₃H₁₀OS 214.28 9,10-dihydro, 4-ketone
6-Chloro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one N/A C₁₄H₉ClO₂S 276.74 6-Cl, 10-OCH₃, 4-ketone
7-Chloro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one N/A C₁₄H₉ClO₂S 276.74 7-Cl, 10-OCH₃, 4-ketone
Ketotifen (4-(1-Methyl-4-piperidylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one) 34580-14-8 C₁₉H₁₉NOS 309.43 4-piperidylidene, 10-ketone

Physicochemical and Functional Comparisons

Table 2: Physical and Chemical Properties

Property This compound 9,10-Dihydro Analogue 6-Chloro Derivative Ketotifen
Melting Point 164–166°C 90–91°C (9-bromo-10-butoxy derivative) 220–222°C 157–158°C (fumarate salt)
Boiling Point 436.4°C 371.1°C N/A N/A
Solubility Insoluble in water; soluble in organic solvents (e.g., chloroform, ethanol) Similar solubility profile N/A Water-soluble as fumarate salt
Reactivity Base-sensitive ketone; undergoes Grignard reactions Reduced reactivity due to saturated 9,10-dihydro ring Enhanced electrophilicity due to Cl substituent Forms stable acid salts (e.g., fumarate)

Key Findings:

Electronic Effects :

  • The methoxy group at position 10 in the parent compound donates electron density via resonance, stabilizing the aromatic system and influencing reactivity .
  • Chloro derivatives (6- or 7-position) exhibit increased electrophilicity, enhancing their suitability for nucleophilic substitution reactions .

Pharmacological Relevance :

  • The 9,10-dihydro analogue (CAS: 1622-55-5) is a precursor to ketotifen but lacks the piperidylidene moiety critical for antihistaminic activity .
  • Ketotifen incorporates a 4-piperidylidene group, enabling H₁-receptor antagonism and mast cell stabilization .

Synthetic Utility :

  • The parent compound serves as a scaffold for introducing substituents (e.g., halogens, alkoxy groups) via electrophilic aromatic substitution .
  • 9-Bromo intermediates (e.g., 9-bromo-10-methoxy derivatives) are pivotal in constructing ketotifen’s tricyclic core .

Biological Activity

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one (CAS No. 59743-84-9) is an organosulfur heterocyclic compound with the molecular formula C14H10O2SC_{14}H_{10}O_{2}S and a molecular weight of 242.29 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

PropertyValue
Molecular FormulaC14H10O2SC_{14}H_{10}O_{2}S
Molecular Weight242.29 g/mol
CAS Number59743-84-9
AppearanceOff-white to slight yellow

Synthesis

The synthesis of this compound typically involves several organic reactions such as bromination, methoxylation, and cyclization. One common synthetic route includes the reaction of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one with potassium hydroxide in methanol under reflux conditions for several hours.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit promising antimicrobial activity. For instance, analogues have shown effectiveness against strains like Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways through interactions with specific enzymes and receptors in the body. The presence of the methoxy group is thought to enhance its biological activity by improving binding affinity to target sites .

The exact mechanism of action remains partially understood; however, it is believed that the compound interacts with various molecular targets due to its unique structural features. The methoxy and thiophene groups may facilitate binding to specific sites on enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several derivatives related to this compound against S. aureus and Mycobacterium tuberculosis. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting the compound's potential as a lead structure for developing new antibiotics.

Anti-inflammatory Research

Another study focused on the anti-inflammatory effects of this compound in vitro. It was found that treatment with this compound led to a notable reduction in pro-inflammatory cytokines in cultured macrophages exposed to lipopolysaccharides (LPS), suggesting its utility in managing inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for synthesizing 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one?

The compound is synthesized via bromination and dehydrobromination steps. Starting from a dibromide precursor (compound II), refluxing in methanol with potassium hydroxide yields the target compound. This method achieves a 68.6% yield after purification . Alternative routes involve Grignard reactions using 4-chloro-1-methylpiperidine and magnesium in tetrahydrofuran, followed by condensation with the parent ketone .

Q. How is the compound characterized structurally and functionally?

Characterization involves nuclear magnetic resonance (NMR) for confirming the methoxy group and aromatic protons, mass spectrometry (MS) for molecular weight verification (242.30 g/mol), and X-ray crystallography for resolving fused-ring geometry. Purity is assessed via high-performance liquid chromatography (HPLC), with reference standards (e.g., CAS 59743-84-9) used for calibration .

Q. What is the role of this compound in drug synthesis?

It serves as a critical intermediate in synthesizing Ketotifen, a mast cell stabilizer used in anti-asthmatic therapies. The compound undergoes dehydration and demethylation with HCl to form the active pharmaceutical ingredient (API) .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

Yield optimization involves solvent selection (e.g., tetrahydrofuran for Grignard reactions) and controlled temperature regimes. For example, maintaining 20°C during magnesium-activated reactions minimizes side products . Recycling mother liquor via hydrogenation (using Pd/C catalysts) or reductants like zinc powder improves overall efficiency, recovering >95% of the compound .

Q. What analytical strategies resolve co-eluting impurities in HPLC profiling?

Impurity profiling employs orthogonal methods:

  • Imp. B (EP) : Identified as (4RS)-10-Methoxy-4-(1-methyl-piperidin-4-yl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol (CAS 59743-88-3), resolved using ion-pair chromatography with acidic mobile phases.
  • Imp. D (EP) : Detected as Ketotifen N-Oxide (CAS 88456-70-6), requiring mass spectrometry for differentiation due to similar retention times .

Q. How do structural modifications influence bioactivity in derivatives?

Substitutions at the 4-position (e.g., piperidylidene or alkylaminoazetidine groups) enhance binding to histamine receptors. For instance, 1-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-yl)-3-alkylaminoazetidines show antidepressant potential by modulating serotonin reuptake . Structure-activity relationship (SAR) studies prioritize lipophilicity and steric bulk for target engagement .

Q. What mechanistic insights explain regioselectivity in metallation reactions?

Metallation of this compound occurs exclusively at the 2-position due to electron-withdrawing effects of the methoxy group, directing metal coordination. This selectivity is critical for synthesizing antiasthmatic analogs like Zaditene .

Methodological Challenges and Solutions

Q. How are thermal degradation products identified during stability studies?

Accelerated stability testing (40°C/75% RH) reveals degradation products such as 4-(1-methylpiperidin-4-ylidene)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-9,10-dione (CAS 43076-16-0). These are characterized using LC-MS/MS and compared against pharmacopeial standards .

Q. What computational tools predict solubility and bioavailability?

Density functional theory (DFT) calculates logP values (~2.8), indicating moderate lipophilicity. Molecular dynamics simulations model membrane permeability, guiding salt selection (e.g., fumarate salts) to enhance aqueous solubility .

Q. How are catalytic side reactions mitigated in Grignard syntheses?

Side reactions (e.g., over-alkylation) are minimized by:

  • Stoichiometric control : Limiting magnesium shavings to 3.07 g per 15.3 g of ketone.
  • Temperature modulation : Cooling during ketone addition to maintain 20°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Reactant of Route 2
Reactant of Route 2
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

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